

Technical Guide: Structure-Activity Relationship of 5-Methoxy-1H-indole-2-carboxamide Derivatives

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Compound of Interest

Compound Name: 5-methoxy-1H-indole-2-carboxamide

Cat. No.: B1636306

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Executive Summary

The **5-methoxy-1H-indole-2-carboxamide** scaffold represents a privileged structural motif in medicinal chemistry, distinct from its C3-substituted endogenous analog, melatonin. While the 5-methoxy group provides essential electron-donating properties and metabolic handles, the C2-carboxamide linker directs the molecule toward entirely different biological targets, most notably oncogenic kinases (EGFR/VEGFR) and parasitic targets (Trypanosoma cruzi/Plasmodium falciparum).

This guide provides an objective technical analysis of these derivatives, comparing their efficacy, metabolic stability, and safety profiles against halogenated analogs (5-Cl/5-F) and standard-of-care agents.

Mechanistic Basis & Scaffold Architecture

The Indole-2-carboxamide Pharmacophore

Unlike melatonin (a C3-amidoethyl indole), the C2-carboxamide places the hydrogen-bond donor/acceptor motif in a rigid coplanar relationship with the indole ring. This restriction is critical for fitting into the ATP-binding pockets of kinases or the allosteric sites of GPCRs.

- 5-Methoxy Group (

): Acts as a hydrogen bond acceptor and weak electron donor. In kinase inhibitors, this mimics the interaction of the adenine ring of ATP.

- 2-Carboxamide Linker (

): Provides a rigid "hinge-binding" motif essential for interaction with backbone residues (e.g., Met793 in EGFR).

- N1-Indole Nitrogen: Often left unsubstituted to maintain H-bond donor capability or alkylated to tune lipophilicity (

).

Biological Targets

- Primary Target: EGFR/VEGFR Kinases (Antiproliferative).
- Secondary Target: Parasitic Proteostasis (Chagas/Malaria).
- Off-Target Liability: hERG Channel. 5-methoxy substitution has been linked to increased hERG inhibition compared to 5-chloro analogs, a critical safety consideration.

Comparative Performance Analysis

The following analysis compares **5-Methoxy-1H-indole-2-carboxamides** against their 5-Chloro analogs (a common bioisostere) and standard clinical agents.

Case Study A: Antiparasitic Activity (*T. cruzi* & *P. falciparum*)

Recent data indicates that while 5-methoxy derivatives show potency, they often trade off metabolic stability compared to halogenated analogs.

Metric	5-Methoxy-indole-2-carboxamide	5-Chloro-indole-2-carboxamide	Benznidazole (Std. Care)
Potency ()	5.4 – 6.2 (Moderate)	6.5 – 6.9 (High)	~5.5
Solubility	High (>190 µM)	Moderate	Low
hERG Liability ()	0.8 µM (High Risk)	12 µM (Low Risk)	>30 µM
Metabolic Clearance ()	High (>50 µL/min/mg)	Low (3 µL/min/mg)	Low

Critical Insight: In antiparasitic applications, the 5-Chloro substituent is generally superior to the 5-Methoxy group. The 5-OMe group increases electron density, making the ring more susceptible to oxidative metabolism (P450), whereas the 5-Cl provides metabolic blockade and reduces hERG binding affinity (Selectivity Index > 12).

Case Study B: Antiproliferative (EGFR Inhibition)

In oncology, the 5-methoxy group's ability to accept hydrogen bonds becomes advantageous for specific mutant kinases.

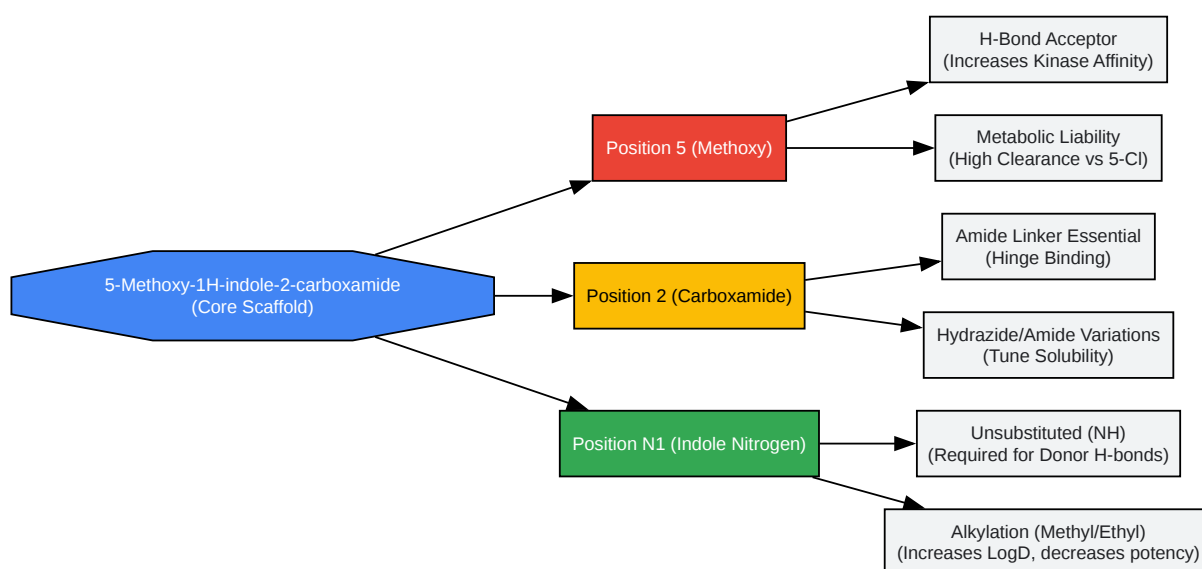
Compound Class	Target	(Enzyme)	(Cell Line: MCF-7)	Mechanism
5-OMe-Indole-2-carboxamide	EGFR (WT)	71 nM	29 nM	Apoptosis induction (Caspase-3)
Erlotinib (Control)	EGFR (WT)	80 nM	33 nM	ATP-competitive Inhibition

Critical Insight: 5-methoxy derivatives (specifically N-substituted variants) have demonstrated potency superior to Erlotinib in specific cell lines (MCF-7, HCT-116). The 5-OMe group

facilitates water-mediated bridging interactions within the kinase pocket that hydrophobic halogens cannot replicate.

Detailed Structure-Activity Relationship (SAR)[1]

The SAR of this scaffold is defined by three vectors. The diagram below illustrates the optimization logic.



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Figure 1: SAR Logic for **5-methoxy-1H-indole-2-carboxamide** optimization. Note the trade-off at Position 5 between affinity and metabolic stability.[1]

Position 5 (The Methoxy Handle)[3][4][5]

- Electronic Effect: The methoxy group is an Electron Donating Group (EDG).[2][3] In T. cruzi assays, EDGs (Me, OMe) showed moderate potency (~6.0), whereas strong Electron Withdrawing Groups (EWGs) like

abolished activity (

< 4.2).[2][3]

- Safety Trade-off: Replacing 5-Cl with 5-OMe increases hERG inhibition by ~14-fold (drops from 12 μ M to 0.8 μ M), posing a cardiotoxicity risk.

Position 2 (The Amide Linker)

- Linker Type: The carboxamide () is superior to the ester () for biological activity due to hydrolytic stability and H-bond donor capacity.
- Substitution:
 - substituted phenyl rings (e.g., 4-morpholinophenyl) attached to the amide nitrogen significantly enhance antiproliferative activity (< 50 nM) by reaching into the hydrophobic back-pocket of the enzyme.

Experimental Protocols

Synthesis of N-Substituted 5-Methoxyindole-2-carboxamides

Principle: Direct amide coupling of the carboxylic acid precursor using BOP reagent avoids harsh conditions that might degrade the electron-rich indole ring.

Reagents:

- 5-Methoxy-1H-indole-2-carboxylic acid (1.0 equiv)[4]
- Target Amine (e.g., 4-fluoroaniline) (1.0 equiv)
- BOP Reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) (1.2 equiv)

- DIPEA (Diisopropylethylamine) (3.0 equiv)
- Solvent: Dichloromethane (DCM)[5]

Protocol:

- Dissolve 5-methoxy-1H-indole-2-carboxylic acid in dry DCM under nitrogen atmosphere.
- Add DIPEA and stir for 10 minutes at Room Temperature (RT) to deprotonate the acid.
- Add BOP reagent and stir for 30 minutes to activate the carboxylate.
- Add the Target Amine and stir overnight (12–16 hours) at RT.
- Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated _____, and brine.
- Purification: Dry over _____, concentrate, and purify via Flash Column Chromatography (Hexane:EtOAc gradient).

In Vitro Antiproliferative Assay (MTT Method)

Objective: Determine

against MCF-7 or HCT-116 cell lines.

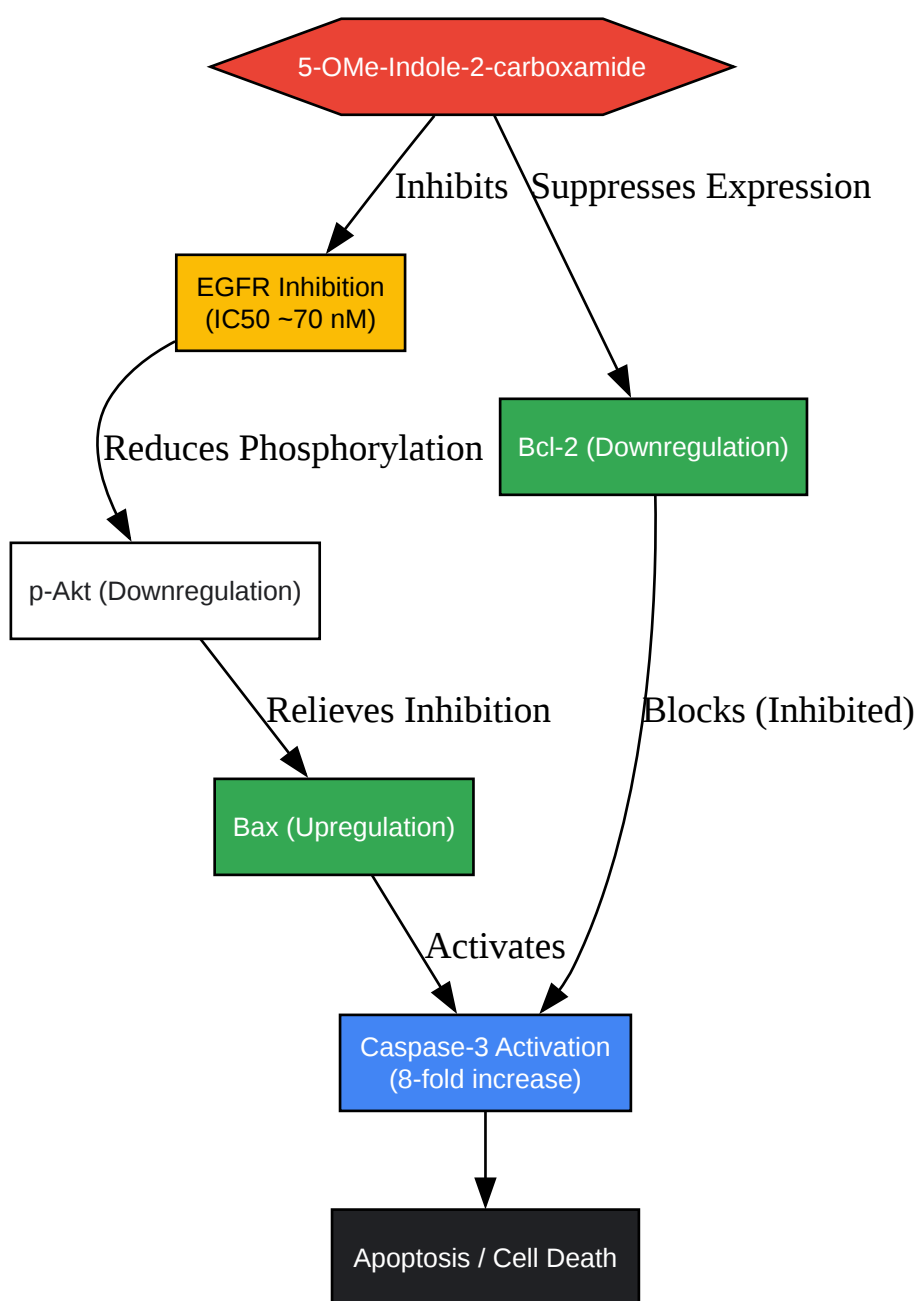
- Seeding: Plate cells (_____ cells/well) in 96-well plates and incubate for 24h.
- Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.01 μ M to 100 μ M). Ensure final DMSO concentration < 0.1%.
- Incubation: Incubate for 48–72 hours at 37°C, 5% _____.
- Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

- Quantification: Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. Calculate

using non-linear regression (GraphPad Prism).

Mechanism of Action: Apoptotic Signaling

The most potent derivatives (e.g., Compound 5f/5g from literature) induce apoptosis via the Intrinsic Pathway.



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Figure 2: Proposed mechanism of action. The compound inhibits EGFR, leading to downstream modulation of Bcl-2 family proteins and Caspase-3 activation.

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